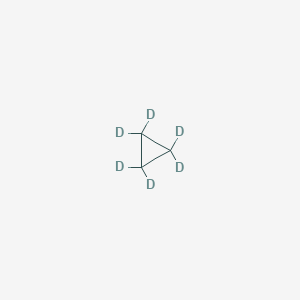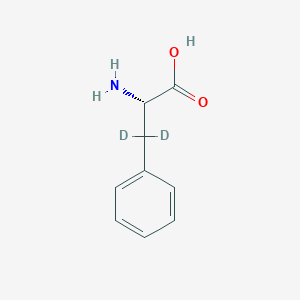
1-Butene-1-13C
描述
1-Butene-1-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of 1-butene. This compound is used extensively in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, to study molecular structures and dynamics. The presence of the carbon-13 isotope allows for detailed analysis due to its unique nuclear properties.
作用机制
Target of Action
1-Butene-1-13C is primarily used in polymerization reactions . The primary target of this compound is the catalyst used in the polymerization process . The catalyst plays a crucial role in facilitating the reaction and controlling the properties of the resulting polymer .
Mode of Action
The interaction of this compound with its target involves the formation of a bond between the carbon atom of the compound and the catalyst . This interaction initiates the polymerization process, leading to the formation of a polymer chain . The presence of the 13C isotope in the compound allows for the tracking of the compound during the reaction .
Biochemical Pathways
The polymerization of this compound affects the pathway of polymer synthesis . The resulting changes include the formation of a polymer chain with specific properties determined by the nature of the catalyst and the conditions of the reaction .
Pharmacokinetics
Therefore, its bioavailability would be influenced by factors such as its concentration in the environment and the method of exposure .
Result of Action
The molecular effect of the action of this compound is the formation of a polymer chain .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, the compound is a gas at room temperature and is usually contained as a liquid under pressure . Therefore, changes in temperature and pressure can affect its state and consequently its reactivity .
准备方法
Synthetic Routes and Reaction Conditions: 1-Butene-1-13C can be synthesized through various methods, including the catalytic hydrogenation of 1,3-butadiene. This process involves the selective hydrogenation of 1,3-butadiene over metal oxide-supported palladium catalysts, which are often alloyed with other metals to enhance selectivity towards 1-butene .
Industrial Production Methods: In industrial settings, 1-butene is typically produced through the cracking of hydrocarbons, such as naphtha or gas oil. The resulting mixture is then separated and purified to obtain 1-butene. For the isotope-labeled version, specialized facilities incorporate carbon-13 during the synthesis process to ensure the desired isotopic purity .
化学反应分析
Types of Reactions: 1-Butene-1-13C undergoes various chemical reactions, including:
Oxidation: 1-Butene can be oxidized to form butene oxide or butanone.
Reduction: It can be reduced to butane using hydrogenation reactions.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens, forming compounds like 1-chlorobutene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Halogens such as chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Butene oxide, butanone.
Reduction: Butane.
Substitution: 1-Chlorobutene, 1-Bromobutene.
科学研究应用
1-Butene-1-13C is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and studying enzyme mechanisms.
Medicine: Utilized in drug development and metabolic studies.
Industry: Employed in the production of polymers and as a precursor in various chemical syntheses .
相似化合物的比较
1-Butene-4-13C: Another isotope-labeled version with carbon-13 at the fourth position.
Propene-2-13C: A similar compound with carbon-13 in propene.
Butane-1-13C: A fully saturated version with carbon-13 at the first position.
Uniqueness: 1-Butene-1-13C is unique due to its specific labeling at the first carbon position, which provides distinct NMR signals that are invaluable for studying molecular structures. This specificity allows for detailed analysis that is not possible with non-labeled or differently labeled compounds .
属性
IUPAC Name |
(113C)but-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3/i1+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNZUUAINFGPBY-OUBTZVSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC=[13CH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
57.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















